![molecular formula C16H23ClN2O B162116 2-cloro-N-{[1-(dimetilamino)ciclohexil]metil}benzamida CAS No. 759397-79-0](/img/structure/B162116.png)

2-cloro-N-{[1-(dimetilamino)ciclohexil]metil}benzamida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

AH 8533 se utiliza principalmente en la investigación química forense y toxicológica . Sus aplicaciones incluyen:

Estándar de Referencia Analítica: AH 8533 se utiliza como estándar en espectrometría de masas y otras técnicas analíticas para identificar y cuantificar compuestos similares.

Aplicaciones Forenses: El compuesto se utiliza en laboratorios forenses para detectar y analizar sustancias relacionadas con los opioides.

Mecanismo De Acción

Las propiedades fisiológicas y toxicológicas de AH 8533 no son bien conocidas . Como un opioide, es probable que interactúe con los receptores opioides en el cuerpo, aunque los objetivos moleculares específicos y las vías no se han estudiado ampliamente.

Análisis Bioquímico

Biochemical Properties

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.

Cellular Effects

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para AH 8533 no están ampliamente documentadas en fuentes disponibles públicamente. Se sabe que el compuesto se sintetiza y formula como un sólido cristalino con una pureza de ≥98% . La solubilidad de AH 8533 varía en diferentes disolventes: es soluble en dimetilformamida (50 mg/ml), dimetilsulfóxido (30 mg/ml), etanol (50 mg/ml) y solución salina tamponada con fosfato (pH 7.2) a 0.5 mg/ml .

Análisis De Reacciones Químicas

AH 8533 sufre varias reacciones químicas típicas de los derivados de la benzamida. Estas reacciones incluyen:

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo funcional amida.

Sustitución: AH 8533 puede participar en reacciones de sustitución, especialmente en el anillo de benceno clorosustituido.

Los reactivos y condiciones comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

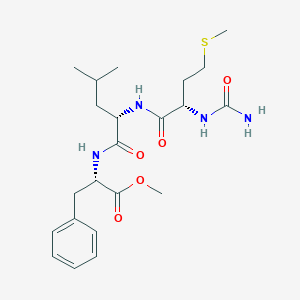

AH 8533 es estructuralmente similar a otros derivados de la benzamida y opioides. Algunos compuestos similares incluyen:

N-[(Dimetilamino)ciclohexil]metil (2-clorofenil)carboxamida: Otro derivado de la benzamida con características estructurales similares.

Análogo AKB48 N-(4-fluorobencil): Un cannabinoide sintético con similitudes estructurales.

AH 8533 es único debido a su estructura química específica y su uso como estándar de referencia analítica en aplicaciones forenses .

Propiedades

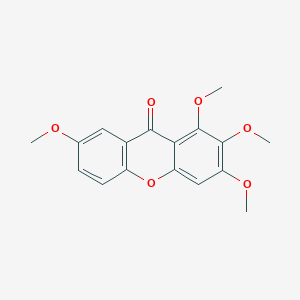

IUPAC Name |

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXNERUNUXHAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342410 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759397-79-0 | |

| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)